2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound classified as a pyrazole derivative. It features an isopropylamino group and a pyrazolyl moiety attached to a butanamide backbone, making it of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure may confer distinct pharmacological properties, which are currently under investigation for various scientific applications.
The synthesis of 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide typically involves the reaction of an appropriate pyrazole derivative with a butanamide under specific conditions. One effective method utilizes Rhodium(III)-catalyzed C-H functionalization, which allows for the selective introduction of the pyrazolyl group onto the butanamide backbone. This method has been optimized for laboratory settings and can be scaled for industrial production .
The synthesis process may include several steps:
The molecular formula of 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide is , with a molecular weight of approximately 210.28 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₄O |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide |
InChI | InChI=1S/C10H18N4O/c1-8(2)13-10(11(12)16)5-7-15-6-4-9(3)14-15/h4,6,8,10,13H,5,7H2,1-3H3,(H2,12,16) |
2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific biological targets. It may bind to particular enzymes or receptors, modulating their activity and potentially leading to various therapeutic effects. Ongoing research aims to elucidate these interactions and their implications in pharmacology .
While specific physical properties such as boiling point and melting point are not well-documented, the compound's molecular weight and structure suggest it may exhibit moderate solubility in organic solvents.
The compound's chemical reactivity stems from its functional groups, allowing it to participate in various chemical reactions typical of amides and pyrazoles.
The compound's density has not been reported, indicating that further studies may be necessary to fully characterize its physical properties .
2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure suggests possible uses in developing new pharmaceuticals targeting specific biological pathways. Research continues to explore its efficacy in areas such as antimicrobial activity, anti-inflammatory effects, and other therapeutic applications .
This hybrid small molecule integrates a pyrazole heterocycle and a functionalized butanamide backbone with an isopropylamino moiety. Its structural architecture positions it at the intersection of several pharmacologically significant chemotypes, making it a compelling subject for medicinal chemistry exploration. The compound exemplifies strategic molecular design aimed at leveraging bioisosteric principles and scaffold hybridization to enhance target engagement and optimize drug-like properties. As a synthetic intermediate and potential pharmacophore, it contributes to advancing compounds targeting infectious diseases, oncology, and central nervous system disorders [4] [9].
The molecule serves dual roles in pharmaceutical development:
Recent studies highlight derivatives showing >90% inhibition of bacterial growth at 50 μM concentrations, underscoring therapeutic potential [5]. The butanamide linker further provides conformational flexibility critical for binding to deep enzymatic pockets, as observed in kinase inhibition assays [4].
Table 1: Biologically Active Analogues Derived from Structural Modifications
Structural Variation | Biological Activity | Target Organism/Enzyme | |
---|---|---|---|
Pyrazolo[3,4-d]pyridazine derivatives | Antimicrobial (MIC 8-32 μg/mL) | E. coli, C. albicans | |
4-(4-Amino-1H-pyrazol-1-yl)butanamide | Kinase hinge-binding scaffold | FGFR, CDK | |
N1-Alkylated pyrazole butanamides | PLA2G15 inhibition (IC50 <1 μM predicted) | Lysosomal phospholipase | [4] [5] [9] |
The molecule exhibits three strategically integrated domains:1. Pyrazole Ring: Serves as a cationic amphiphilic domain capable of lysosomal membrane interaction. This feature correlates with phospholipidosis induction potential through PLA2G15 inhibition—a mechanism shared by drugs like amiodarone [2]. Computational models indicate:- TPSA: ~87 Ų (high membrane permeability)- LogP: ~0.1 (balanced hydrophilicity) [9]2. Butanamide Spacer: Provides conformational plasticity with a 3-bond tether between recognition elements. The terminal amide enables:- H-bonding with catalytic residues (e.g., Gln716 in PDE10A)- Water-mediated protein contacts [6]3. Isopropylamino Group: Delivers steric modulation and basicity (predicted pKa ~9.5), facilitating lysosomotropism. This moiety mimics natural amino acid side chains, potentially enabling active transport [8].
Crystallographic evidence from related pyridazinone inhibitors confirms that such pharmacophores engage targets through bidentate hydrogen bonding (e.g., with conserved glutamine residues) and π-stacking within hydrophobic pockets [6].
The compound's development reflects broader trends in heterocyclic medicinal chemistry:
Table 2: Evolution of Synthetic Methodologies for Key Intermediates
Year | Key Intermediate | Synthetic Approach | Application | |
---|---|---|---|---|
2011 | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | Halogen displacement on 4-bromobutanamide | Kinase inhibitor cores | |
2015 | 2-(4-Amino-1H-pyrazol-1-yl)butanamide | Enaminone-hydrazonoyl halide cyclization | Antimicrobial agents | |
2022 | 2-(Isopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid | Chiral resolution | Targeted protein degraders | [4] [5] [8] |
Current research focuses on addressing metabolic instability in first-generation compounds through:
Knowledge gaps persist regarding the compound's stereoselective target engagement and in vivo distribution, representing key research frontiers.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: